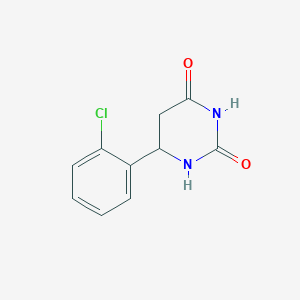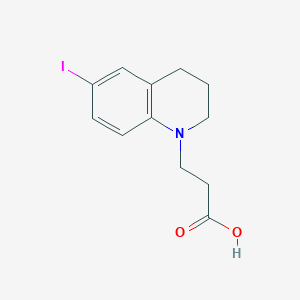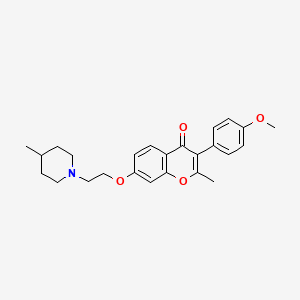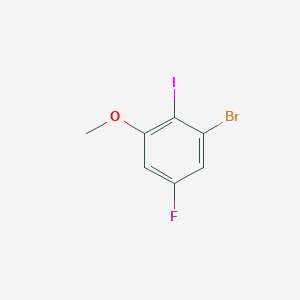
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione is a chemical compound commonly referred to as 2-Chloro-6-phenyl-1,3-diazinane-2,4-dione (CPDD). It is a colorless solid that is used in various scientific research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione: and its derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial pathogens. The presence of the chlorophenyl group contributes to the compound’s ability to interfere with bacterial cell wall synthesis, making it a potential candidate for developing new antimicrobial agents .
Antifungal Applications
Similar to their antimicrobial action, chalcone derivatives exhibit antifungal activity. This is particularly important in the fight against fungal infections, which are becoming increasingly resistant to existing treatments. The compound’s structure allows it to disrupt the cell membrane of fungi, leading to cell death .
Antimalarial Potential
Chalcones and their analogs have shown promise as antimalarial agents. The ability of these compounds to inhibit the growth of Plasmodium species, which cause malaria, makes them valuable in the search for new treatments against this life-threatening disease .
Antiviral Effects
Research has indicated that chalcone derivatives can have antiviral effects. They can inhibit the replication of various viruses, which is crucial for controlling viral infections and preventing their spread .
Anti-inflammatory Properties
The anti-inflammatory properties of 6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione are significant for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, these compounds can help in reducing inflammation and associated pain .
Antioxidant Capabilities
Oxidative stress is a factor in many diseases, and antioxidants are vital in mitigating its effects. Chalcone derivatives have been found to possess antioxidant properties, which can protect cells from oxidative damage .
Antileishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and chalcone derivatives have been explored for their antileishmanial activity. These compounds can be effective in inhibiting the growth of Leishmania parasites .
Anticancer and Antitumor Applications
One of the most promising areas of application for chalcone derivatives is in cancer research. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth, making them potential candidates for anticancer drugs .
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIXYAGXETURNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2930405.png)


![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)



![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)



